tert-butyl 3-acetyl-5-(benzyloxy)-1H-indazole-1-carboxylate
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Overview
Description
Tert-butyl 3-acetyl-5-(benzyloxy)-1H-indazole-1-carboxylate is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a tert-butyl group, an acetyl group, and a benzyloxy group attached to the indazole core, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-acetyl-5-(benzyloxy)-1H-indazole-1-carboxylate typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. The reaction conditions often involve the use of catalysts such as copper(II) acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for higher yields and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-acetyl-5-(benzyloxy)-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Tert-butyl 3-acetyl-5-(benzyloxy)-1H-indazole-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-acetyl-5-(benzyloxy)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indazole core can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ (PI3Kδ), a key enzyme involved in cell signaling pathways related to cancer and inflammation .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-(4-trifluoromethylphenyl)-4,5,6,7-tetrahydro-2H-indazole: Known for its anti-inflammatory activity.
2-Benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.
®-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea: A potent TRPV1 antagonist.
Uniqueness
Tert-butyl 3-acetyl-5-(benzyloxy)-1H-indazole-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl, acetyl, and benzyloxy groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C21H22N2O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
tert-butyl 3-acetyl-5-phenylmethoxyindazole-1-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-14(24)19-17-12-16(26-13-15-8-6-5-7-9-15)10-11-18(17)23(22-19)20(25)27-21(2,3)4/h5-12H,13H2,1-4H3 |
InChI Key |
GNUUXDNJRDZQLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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